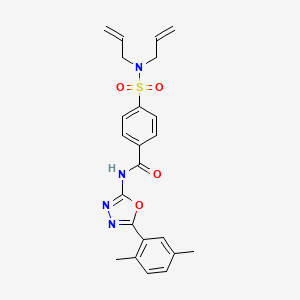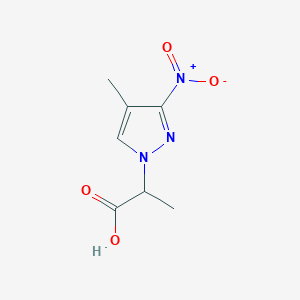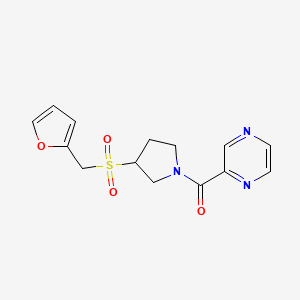
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring and a pyrazine ring, both of which are aromatic heterocycles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage .Applications De Recherche Scientifique
Antimicrobial Agents
The furan ring is a critical component in the development of new antimicrobial agents. Furan derivatives have been recognized for their effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in drug design is a strategic approach to combat microbial resistance, which is a growing global issue due to the ineffectiveness of current antimicrobial medicines .
Drug Discovery and Development
The pyrrolidine ring, a feature of this compound, is frequently used in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of the molecule. This non-planar ring structure increases three-dimensional coverage, which is beneficial in the design of compounds with selective biological activity .
Antibacterial Activity
Recent advances in the synthesis of novel furan derivatives have shown significant antibacterial activity. The structural diversity offered by furan derivatives makes them potent candidates for creating innovative antibacterial agents. Their ability to be synthesized through various methods and undergo numerous structural reactions provides a broad spectrum of possibilities in medicinal chemistry .
Therapeutic Applications
Furan-containing compounds exhibit a wide range of therapeutic benefits. They have been employed as drugs in various disease areas due to their anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .
Enantioselective Binding
The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is crucial in the development of drugs with specific target selectivity .
Structural Diversity in Organic Chemistry
The furan and pyrrolidine rings offer a chance to generate structural diversity in organic chemistry. This diversity is essential for the development of clinically active drugs, as it allows for the creation of heterocyclic scaffolds with nitrogen, which are prevalent in many bioactive compounds .
Influence of Steric Factors on Biological Activity
The structure–activity relationship (SAR) of compounds featuring the pyrrolidine ring is influenced by steric factors. Understanding how these factors affect biological activity is key in the medicinal chemistry field, as it guides the design of new compounds with varied biological profiles .
Design of Bioactive Molecules
Medicinal chemists utilize the pyrrolidine ring to design bioactive molecules with target selectivity. The ring’s derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been described in literature for their bioactivity, highlighting the ring’s versatility in the synthesis of novel therapeutic agents .
Mécanisme D'action
The compound also contains a furan ring, which is another common structure in bioactive compounds. Furan derivatives have been used in the synthesis of a variety of compounds with diverse biological activities.
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion (ADME) properties .
Propriétés
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(13-8-15-4-5-16-13)17-6-3-12(9-17)22(19,20)10-11-2-1-7-21-11/h1-2,4-5,7-8,12H,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBTFNWXGZLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2939192.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
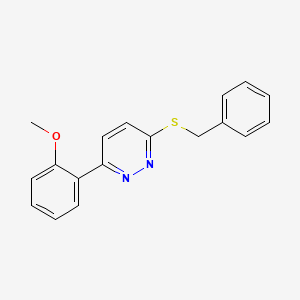
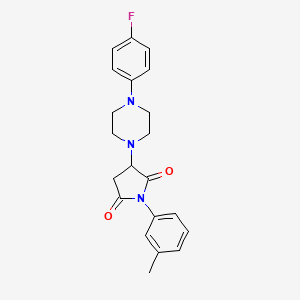
![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)
![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
